molecular formula C16H16F3N5S B10865567 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-tert-butyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10865567
M. Wt: 367.4 g/mol
InChI Key: QGJMQHKIDABKNC-UHFFFAOYSA-N
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Description

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and triazole rings through cyclization reactions. The tert-butyl group is introduced via alkylation reactions, while the trifluoromethyl group is typically added through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other compounds that contain pyrazole and triazole rings, such as:

Uniqueness

The uniqueness of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16F3N5S

Molecular Weight

367.4 g/mol

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-3-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16F3N5S/c1-15(2,3)12-8-10(20-21-12)13-22-23-14(25)24(13)11-7-5-4-6-9(11)16(17,18)19/h4-8H,1-3H3,(H,20,21)(H,23,25)

InChI Key

QGJMQHKIDABKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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